molecular formula C10H20N2O B13173678 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

Cat. No.: B13173678
M. Wt: 184.28 g/mol
InChI Key: FHNWKWWRYSKYAY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an aminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

    Pyrrolidine Ring Formation: Cyclization to form the pyrrolidine ring.

    Methylation: Introduction of the methyl group at the desired position.

    Aminoethylation: Addition of the aminoethyl side chain.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.

    Reduction: Reduction of the cyclopropyl group to a more stable alkyl group.

    Substitution: Replacement of the aminoethyl side chain with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylated pyrrolidines.

Scientific Research Applications

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function or signaling. Detailed studies are required to elucidate the exact pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-1-cyclopropylpyrrolidine
  • 3-(2-Aminoethyl)-5-methylpyrrolidine
  • 1-Cyclopropyl-5-methylpyrrolidin-3-ol

Uniqueness

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is unique due to the combination of its cyclopropyl group, methyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-8-6-10(13,4-5-11)7-12(8)9-2-3-9/h8-9,13H,2-7,11H2,1H3

InChI Key

FHNWKWWRYSKYAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2CC2)(CCN)O

Origin of Product

United States

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